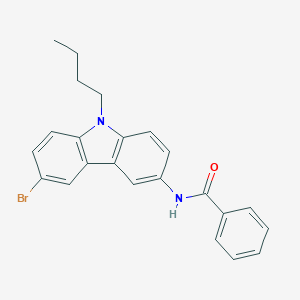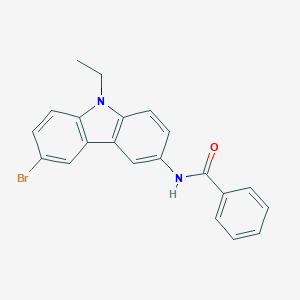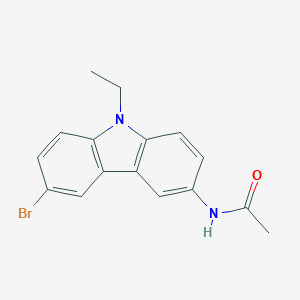
1-Benzoyl-4-(3-chloro-4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(3-chloro-4-methylphenyl)piperazine (known as BZP) is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, it has become a subject of scientific research due to its potential therapeutic applications.
作用機序
BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. In high doses, it can lead to seizures, hallucinations, and even death.
実験室実験の利点と制限
BZP has several advantages as a research tool. It is relatively easy to synthesize, and its effects on the brain are well understood. However, it also has limitations, including its potential for abuse and the risk of adverse effects in humans.
将来の方向性
There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for depression and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
合成法
The synthesis of BZP involves the reaction of benzoyl chloride with 1-(3-chloro-4-methylphenyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
BZP has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have an affinity for various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors.
特性
製品名 |
1-Benzoyl-4-(3-chloro-4-methylphenyl)piperazine |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC名 |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c1-14-7-8-16(13-17(14)19)20-9-11-21(12-10-20)18(22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChIキー |
OUAYFCMOTOVLBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)





![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)